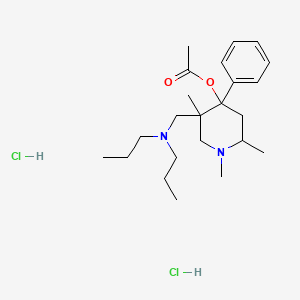
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride is a complex organic compound with significant applications in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride typically involves multiple steps, starting with the formation of the piperidinol core. The process includes:
Formation of the Piperidinol Core: The initial step involves the cyclization of appropriate precursors to form the piperidinol ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Alkylation with Dipropylamine: The dipropylaminomethyl group is added via an alkylation reaction using dipropylamine.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including recrystallization and chromatography to ensure high purity.
Quality Control: Rigorous testing to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Pharmacology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Industrial Chemistry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to certain receptors, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,2,5-trimethyl-4-piperidinol: Lacks the dipropylaminomethyl group.
1,2,5-Trimethyl-4-phenylpiperidine: Lacks the hydroxyl and acetate groups.
Dipropylaminomethyl-4-phenylpiperidine: Lacks the trimethyl groups.
Uniqueness
5-Dipropylaminomethyl-4-phenyl-1,2,5-trimethyl-4-piperidinol, acetate, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
28866-22-0 |
|---|---|
Formule moléculaire |
C23H40Cl2N2O2 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
[5-[(dipropylamino)methyl]-1,2,5-trimethyl-4-phenylpiperidin-4-yl] acetate;dihydrochloride |
InChI |
InChI=1S/C23H38N2O2.2ClH/c1-7-14-25(15-8-2)18-22(5)17-24(6)19(3)16-23(22,27-20(4)26)21-12-10-9-11-13-21;;/h9-13,19H,7-8,14-18H2,1-6H3;2*1H |
Clé InChI |
FMVVAODTSLHLDR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)C)C)C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


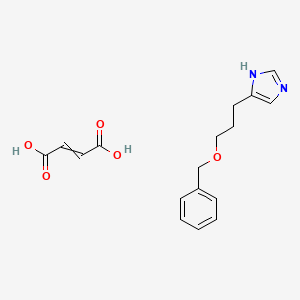
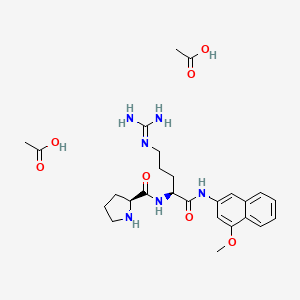
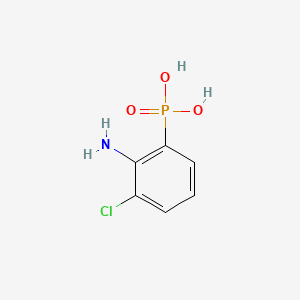
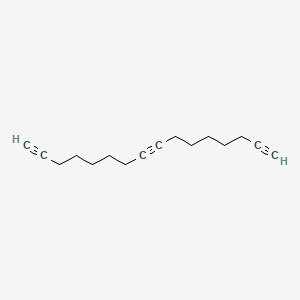

![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
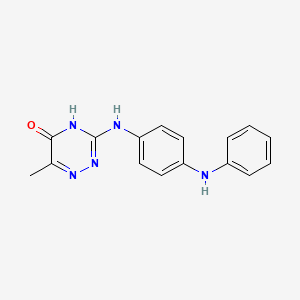

![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
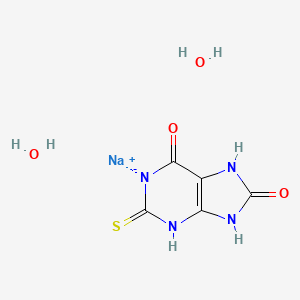
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)

![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)
